4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol
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Overview
Description
4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol is a compound that features a unique combination of an amino group, a triazole ring, and a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Amino Group: The amino group can be introduced through reductive amination or by using a suitable amine precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol has diverse applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and functional materials.
Materials Science: It can be used in the development of novel materials with unique properties such as conductivity, fluorescence, and catalytic activity.
Mechanism of Action
The mechanism of action of 4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Amino Alcohols: Compounds with similar amino and hydroxyl groups but different ring structures.
Uniqueness
4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H14N4O |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-amino-2-(1-methyltriazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C7H14N4O/c1-7(12,3-4-8)6-5-11(2)10-9-6/h5,12H,3-4,8H2,1-2H3 |
InChI Key |
HDCSEFCDKAXDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1=CN(N=N1)C)O |
Origin of Product |
United States |
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